molecular formula C12H14O2 B13973173 3-(Benzyloxy)cyclobutane-1-carbaldehyde CAS No. 156865-33-7

3-(Benzyloxy)cyclobutane-1-carbaldehyde

Katalognummer: B13973173
CAS-Nummer: 156865-33-7
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: PFDGLWBUJWFRJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C12H14O2. It is a cyclobutane derivative with a benzyloxy group attached to the third carbon and an aldehyde group attached to the first carbon. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)cyclobutane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxy derivative. This intermediate is then subjected to oxidation to introduce the aldehyde group at the first carbon position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-(Benzyloxy)cyclobutane-1-carboxylic acid.

    Reduction: 3-(Benzyloxy)cyclobutan-1-ol.

    Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Benzyloxy)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)cyclobutane-1-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Benzyloxy)cyclobutanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-(Benzyloxy)cyclobutan-1-ol: Similar structure but with an alcohol group instead of an aldehyde group.

    3-(Benzyloxy)cyclobutanone: Similar structure but with a ketone group instead of an aldehyde group.

Uniqueness

3-(Benzyloxy)cyclobutane-1-carbaldehyde is unique due to the presence of both a benzyloxy group and an aldehyde group on the cyclobutane ring

Eigenschaften

CAS-Nummer

156865-33-7

Molekularformel

C12H14O2

Molekulargewicht

190.24 g/mol

IUPAC-Name

3-phenylmethoxycyclobutane-1-carbaldehyde

InChI

InChI=1S/C12H14O2/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2

InChI-Schlüssel

PFDGLWBUJWFRJE-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1OCC2=CC=CC=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.